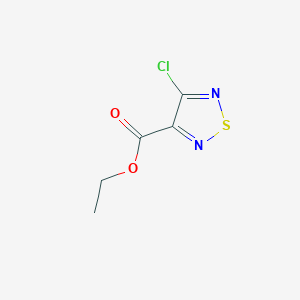

4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole

Description

Properties

IUPAC Name |

ethyl 4-chloro-1,2,5-thiadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-2-10-5(9)3-4(6)8-11-7-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOZHRZVXCVBQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NSN=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole: A Strategic Technical Guide

The following technical guide details the synthesis of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole (also known as ethyl 4-chloro-1,2,5-thiadiazole-3-carboxylate). This compound is a critical pharmacophore, serving as the core scaffold for beta-blockers such as Timolol and various agrochemicals.

Executive Summary & Strategic Context

4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole represents a "privileged structure" in medicinal chemistry. Its value lies in the orthogonal reactivity of its substituents: the 3-chloro group is highly susceptible to Nucleophilic Aromatic Substitution (

This guide prioritizes the Cyanide-Sulfur Dioxide Route (The "Weinstock-Carmack" modification). Unlike direct cyclizations using unstable amino-nitriles, this pathway utilizes commodity chemicals (KCN, SO

Key Chemical Properties

| Property | Specification |

| CAS Number | 1048982-04-2 (Generic) / 30745-55-2 (Related Acid) |

| Molecular Formula | C |

| Molecular Weight | 192.62 g/mol |

| Appearance | Pale yellow oil (often solidifies upon cooling) |

| Stability | Moisture sensitive (ester hydrolysis); Stable to ambient heat. |

Retrosynthetic Analysis & Pathway Design

The most robust disconnection reveals the 1,2,5-thiadiazole ring originating from the condensation of inorganic cyanide and sulfur dioxide. This approach avoids the handling of hazardous sulfur monochloride (

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from inorganic precursors to the target chloro-ester.

Detailed Experimental Protocols

Step 1: Ring Construction (The KCN-SO Reaction)

This step constructs the heterocyclic core. The reaction is driven by the formation of the aromatic 1,2,5-thiadiazole system.[1]

-

Reagents: Potassium Cyanide (KCN), Sulfur Dioxide (SO

), Acetonitrile (MeCN). -

Mechanism: Reaction of cyanide with SO

forms a sulfonyl cyanide intermediate, which oligomerizes and cyclizes.

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dry-ice condenser, and a gas inlet tube. Purge with

. -

Solvation: Suspend KCN (65.1 g, 1.0 mol) in dry Acetonitrile (500 mL) .

-

Addition: Cool the mixture to 10°C. Introduce SO

gas (excess, ~2.2 mol) slowly. The reaction is exothermic; maintain internal temperature between 10-20°C during addition. -

Reaction: Once addition is complete, warm the mixture to 50-60°C and stir for 12 hours. The mixture will turn dark.

-

Workup: Cool to room temperature. Filter the solid precipitate (Potassium 4-cyano-1,2,5-thiadiazol-3-olate). Wash the cake with cold acetonitrile.

-

Acidification: Dissolve the salt in minimal water and acidify with conc. HCl to pH 1. Extract continuously with Diethyl Ether or Ethyl Acetate .

-

Isolation: Dry the organic layer (

) and evaporate to yield 4-Hydroxy-1,2,5-thiadiazole-3-carbonitrile as a crystalline solid.

Step 2: Simultaneous Hydrolysis and Esterification

The nitrile group is converted to an ethyl ester, while the hydroxy group remains untouched.

Protocol:

-

Dissolve the Hydroxy-nitrile (0.1 mol) from Step 1 in Absolute Ethanol (150 mL) .

-

Add Conc. H

SO -

Reflux the mixture for 16–24 hours . Monitor by TLC (the nitrile spot should disappear).

-

Concentrate the ethanol under reduced pressure.

-

Pour the residue into ice water and extract with Dichloromethane (DCM) .

-

Wash the organic phase with saturated

(to remove acid) and brine. -

Evaporate to yield Ethyl 4-hydroxy-1,2,5-thiadiazole-3-carboxylate .

-

Target Yield: 80-85%

-

Note: This intermediate may exist in tautomeric equilibrium with the keto-form.

-

Step 3: Deoxychlorination (The Critical Step)

Conversion of the 4-hydroxy group to the 3-chloro group using Vilsmeier-Haack type conditions.

-

Reagents: Phosphorus Oxychloride (

), DMF (Catalytic), Pyridine (Optional base).

Protocol:

-

Safety: Perform in a fume hood.

reacts violently with water. -

Place Ethyl 4-hydroxy-1,2,5-thiadiazole-3-carboxylate (10 g) in a round-bottom flask.

-

Add

(30 mL, excess) . -

Add DMF (5 drops) as a catalyst.

-

Reflux: Heat the mixture to reflux (approx. 105°C) for 3–5 hours . The solution should become homogenous and darken slightly.

-

Quenching: Distill off excess

under reduced pressure (rotary evaporator with a caustic trap). -

Pour the viscous residue slowly onto crushed ice with vigorous stirring (Exothermic!).

-

Extraction: Extract immediately with DCM (3 x 50 mL) .

-

Purification: Wash organic layers with cold

and water. Dry over -

Distillation: Purify the crude oil by vacuum distillation or flash chromatography (Hexane/EtOAc).

-

Target Product:4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole .

-

Yield: 85-90%.

-

Process Safety & Troubleshooting (Trustworthiness)

Critical Hazards[3]

-

Potassium Cyanide (KCN): Fatal if swallowed or inhaled. Contact with acid releases HCN gas. Antidote kit (Amyl nitrite/Sodium thiosulfate) must be present.

-

Sulfur Dioxide (SO

): Toxic gas. Use a sealed system with a caustic scrubber. -

Phosphorus Oxychloride (

): Corrosive. Reacts explosively with water.[3] Quench on ice slowly.

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Moisture in MeCN or insufficient SO | Use anhydrous MeCN; Ensure SO |

| Incomplete Chlorination (Step 3) | Old | Use fresh distilled |

| Product Hydrolysis | Aqueous workup too long or acidic. | Perform rapid extraction at cold temperatures; buffer to pH 7 quickly. |

Analytical Validation

To validate the synthesis, the following spectral data should be obtained:

-

H NMR (CDCl

-

1.45 (t, 3H,

-

4.50 (q, 2H,

-

Note: No ring protons exist in the target molecule. Absence of OH/NH signals confirms chlorination.

-

1.45 (t, 3H,

-

C NMR (CDCl

-

Signals expected at ~14.0 (

), ~63.0 (

-

-

IR Spectroscopy:

-

Strong band at ~1730-1750 cm

(Ester C=O). -

Absence of broad OH stretch (~3400 cm

).

-

References

-

Weinstock, L. M., & Carmack, M. (1967). The Synthesis of 1,2,5-Thiadiazoles. Journal of the American Chemical Society. Link

-

Weinstock, L. M., et al. (1967). 1,2,5-Thiadiazoles.[1][3][4][5][6][7][8][9] I. Synthesis from Aliphatic Alpha-Diamines. Journal of Organic Chemistry. Link

-

Wassmundt, F. W., & Parker, S. J. (1995). Efficient Synthesis of 4-Hydroxy-1,2,5-thiadiazole-3-carboxylic Acid Derivatives. Journal of Heterocyclic Chemistry. Link

-

Vertex Pharmaceuticals. (2009). Patent WO2009131237: Synthesis of Thiadiazole Intermediates. Link

-

Science of Synthesis. (2004). Product Class 11: 1,2,5-Thiadiazoles. Thieme Chemistry. Link

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. WO2015000715A1 - Pesticidally active bi- or tricyclic heterocycles with sulfur containing substituents - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation - Google Patents [patents.google.com]

- 7. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]

- 8. BRPI0807571A2 - Compostos de hidroxilamina e métodos de seu uso - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Chemical Properties and Synthetic Utility of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole: A Technical Whitepaper

Introduction & Structural Significance

As a Senior Application Scientist navigating the complexities of modern drug discovery and agrochemical development, I frequently rely on highly functionalized heterocycles to build complex molecular architectures. 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole (IUPAC: ethyl 4-chloro-1,2,5-thiadiazole-3-carboxylate; CAS:1) is a premier example of a bifunctional building block[1].

Characterized by an electron-deficient 1,2,5-thiadiazole core, this compound is strategically functionalized with a labile chlorine atom and an ethoxycarbonyl group at adjacent ring positions. This orthogonal functionalization makes it an exceptionally valuable intermediate. The inherent stability of the thiadiazole ring, combined with the predictable reactivity of its substituents, allows for the precise engineering of advanced pharmaceutical agents, such as Indoleamine 2,3-dioxygenase (IDO) inhibitors[2], and pesticidally active bi- or tricyclic heterocycles[3].

Physicochemical and Structural Properties

The 1,2,5-thiadiazole ring is a highly aromatic system, boasting a Bird aromaticity index (

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | Ethyl 4-chloro-1,2,5-thiadiazole-3-carboxylate |

| CAS Registry Number | 1048982-04-2 |

| Molecular Formula | C₅H₅ClN₂O₂S |

| Molecular Weight | 192.62 g/mol |

| Commercial Purity | |

| Ring Aromaticity ( | ~84 (Parent 1,2,5-thiadiazole core) |

| Key Functional Groups | C-Cl (Labile Halide), C-COOEt (Ester), 1,2,5-Thiadiazole |

Chemical Reactivity and Mechanistic Pathways

In synthetic planning, the causality behind choosing this specific scaffold lies in its orthogonal reactivity. The molecule presents three distinct sites for functionalization, allowing for iterative, chemoselective modifications without cross-reactivity.

-

Nucleophilic Aromatic Substitution (

) at C-3: The chlorine atom at the 3-position is highly activated by the adjacent nitrogen and the electron-withdrawing ester group at C-4. Nucleophiles (e.g., primary/secondary amines, thiolates, and alkoxides) readily displace the chlorine atom under mild basic conditions. Mechanistically, this is driven by the stabilization of the Meisenheimer-like transition state by the electron-deficient thiadiazole ring[4]. -

Ester Derivatization at C-4: The ethoxycarbonyl group can undergo standard acyl substitution reactions, including saponification to the corresponding carboxylic acid, or direct amidation. The steric hindrance around this moiety is minimal, allowing for facile derivatization after the C-3 position has been functionalized.

-

S-Oxidation: While the parent ring is thermally stable, the sulfur atom can be selectively oxidized using strong peroxy acids (e.g., mCPBA) to yield 1-oxide or 1,1-dioxide derivatives. This oxidation dramatically alters the electronic landscape, further activating the ring toward nucleophilic addition across the C=N double bonds[5].

Orthogonal reactivity pathways of ethyl 4-chloro-1,2,5-thiadiazole-3-carboxylate.

Validated Experimental Protocol: De Novo Synthesis

The construction of the 1,2,5-thiadiazole ring from acyclic precursors is the most efficient route to access this specific substitution pattern. The following self-validating protocol is adapted from established patent literature for synthesizing pesticidally active heterocycles[3].

Mechanistic Rationale: The reaction utilizes ethyl 2-amino-2-cyanoacetate as the carbon/nitrogen source and disulfur dichloride (

Step-by-Step Methodology:

-

System Preparation: In a rigorously dried, 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-amino-2-cyanoacetate (1.28 g, 10.0 mmol) in anhydrous DMF (10 mL).

-

Causality: Maintain the system under an inert nitrogen atmosphere.

is highly sensitive to moisture and will prematurely hydrolyze into

-

-

Reagent Addition: Slowly add disulfur dichloride (4.06 g, 30.0 mmol, 3.0 equiv) dropwise to the solution at ambient temperature.

-

Causality: The 3.0 molar equivalent excess of

is not arbitrary; it is strictly required to drive the oxidative cyclization to completion and ensure the in situ chlorination at the C-3 position.

-

-

Cyclocondensation: Stir the resulting mixture at ambient temperature for 16 hours. The reaction progress must be monitored by TLC (Hexanes/Ethyl Acetate) or LC-MS to confirm the consumption of the acyclic precursor.

-

Quenching and Workup: Carefully pour the reaction mixture into crushed ice.

-

Causality: The ice quench safely hydrolyzes the excess

without generating excessive exothermic heat that could degrade the newly formed ester. Extract the aqueous mixture with dichloromethane (DCM) (

-

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (

), filter, and concentrate under reduced pressure to remove DCM and residual DMF. -

Purification: Purify the crude residue via silica gel column chromatography to afford ethyl 4-chloro-1,2,5-thiadiazole-3-carboxylate as a purified product (Yield: ~1.2 g, 63%)[3].

De novo synthetic workflow for ethyl 4-chloro-1,2,5-thiadiazole-3-carboxylate.

Applications in Advanced Therapeutics and Agrochemicals

The utility of 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole extends far beyond its role as a simple reagent; it is a structural linchpin in modern discovery programs.

-

Pharmaceuticals (IDO Inhibitors): The compound is heavily cited as a critical intermediate in the synthesis of Indoleamine 2,3-dioxygenase (IDO) inhibitors[2]. IDO is an immunosuppressive enzyme frequently upregulated in the tumor microenvironment. By functionalizing the C-3 and C-4 positions of the thiadiazole ring via

and amidation, medicinal chemists synthesize potent pharmacophores that bind directly to the heme iron of the IDO enzyme, thereby restoring T-cell mediated tumor immunity. -

Agrochemicals: In crop protection, this scaffold is utilized to synthesize pesticidally active bi- or tricyclic heterocycles[3]. The inherent lipophilicity and metabolic stability imparted by the 1,2,5-thiadiazole core significantly enhance the bioavailability, soil half-life, and overall efficacy of these agrochemicals against resistant pest strains.

References

-

Nanjing Bike Biotechnology Co., Ltd. 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole | Building block. Retrieved from: [Link]

- Google Patents (WO2015000715A1).Pesticidally active bi- or tricyclic heterocycles with sulfur containing substituents.

- Google Patents (CN109897011B).一类ido抑制剂及其应用 (A class of IDO inhibitors and their applications).

-

Thieme Connect. Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Retrieved from: [Link]

-

Molecules (MDPI). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. (2021). Retrieved from: [Link]

Sources

- 1. 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 2. CN109897011B - ä¸ç±»idoæå¶ååå ¶åºç¨ - Google Patents [patents.google.com]

- 3. WO2015000715A1 - Pesticidally active bi- or tricyclic heterocycles with sulfur containing substituents - Google Patents [patents.google.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. mdpi.com [mdpi.com]

4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole: Chemical Mechanism of Action and Biological Translation in Drug Discovery

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic selection of heterocyclic building blocks dictates both the synthetic feasibility and the pharmacokinetic viability of the final molecule. 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole (CAS: 1048982-04-2), also known as ethyl 4-chloro-1,2,5-thiadiazole-3-carboxylate, serves as a highly reactive, bifunctional electrophile[1]. Rather than possessing a direct biological mechanism of action in its isolated state, its "mechanism" is fundamentally chemical: it acts as a synthetic linchpin. By undergoing predictable, high-yield functionalizations, this scaffold is incorporated into complex architectures to modulate critical biological targets, ranging from calpain proteases in fibrotic diseases to the complement system in autoimmune disorders[2][3].

This whitepaper dissects the chemical reactivity profile of 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole, the causality behind its experimental handling, and the biological translation of the 1,2,5-thiadiazole pharmacophore.

Chemical Mechanism of Action: The Bifunctional Electrophile

The utility of 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole stems from its dual reactivity centers, allowing for orthogonal functionalization.

Nucleophilic Aromatic Substitution (SNAr) at C3

The 1,2,5-thiadiazole ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms and one sulfur atom. The presence of the C4-ethoxycarbonyl (ester) group further withdraws electron density via resonance and inductive effects. This renders the C3-chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr). When exposed to nucleophiles (amines, thiols, or alkoxides), the reaction proceeds via a Meisenheimer complex intermediate. The rapid expulsion of the chloride leaving group restores aromaticity, yielding 3-substituted derivatives with high regioselectivity[4].

Ester Functionalization at C4

Following or preceding the SNAr reaction, the C4-ethoxycarbonyl group can undergo standard acyl substitution. It can be saponified to a carboxylic acid, converted into an amide to increase hydrogen-bonding interactions, or reduced to an alcohol to serve as a linker for further elaboration.

Diagram 1: Orthogonal chemical reactivity pathways of 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole.

Biological Translation: Scaffold Mechanism of Action

Once integrated into a mature drug candidate, the 1,2,5-thiadiazole core ceases to be a mere reactive intermediate and becomes a critical pharmacophore. It acts as a bioisostere for pyrazine or pyrimidine rings but offers a distinct dipole moment and enhanced lipophilicity, which improves membrane permeability.

Calpain Modulation in Fibrotic Diseases

In the development of small-molecule calpain modulators (as detailed in), the thiadiazole derivative binds competitively within the active site of CAPN1, CAPN2, and CAPN9 enzymes[5].

-

Mechanism : Elevated intracellular calcium normally activates calpain proteases, leading to the cleavage of substrates that drive tissue fibrosis. The thiadiazole scaffold optimally positions an

-keto amide warhead to interact with the catalytic cysteine of the calpain enzyme, blocking substrate cleavage and halting fibrogenesis[5].

Complement System Inhibition

Derivatives synthesized from this building block have also been utilized as hydroxylamine compounds to modulate the complement system ()[3].

-

Mechanism : Inappropriate activation of the complement cascade leads to the generation of anaphylatoxins (C3a, C5a) and the C5b-9 membrane attack complex (MAC), driving inflammation in conditions like deep vein thrombosis and retinitis pigmentosa[6]. The thiadiazole-based inhibitors block the enzymatic cascade, preventing the lysis of endogenous cells and reducing vascular permeability[6].

Diagram 2: Biological mechanism of action for thiadiazole-derived calpain modulators.

Experimental Methodology: Self-Validating Protocol for SNAr Functionalization

To harness the reactivity of 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole, strict control over reaction conditions is required. The following protocol describes the standard SNAr functionalization with a primary amine, engineered as a self-validating system to ensure high fidelity[2].

Step 1: Preparation of the Reaction Mixture

-

Action : Combine 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole (1.43 g, 7.43 mmol) and the target primary amine (7.43 mmol) in a solvent mixture of 1,4-dioxane (15 mL) and

(6 mL)[2]. -

Causality : 1,4-dioxane provides excellent solvation for the lipophilic thiadiazole, while water solubilizes any generated amine hydrochlorides and stabilizes the highly polar transition state of the Meisenheimer complex, accelerating the reaction[2].

Step 2: Atmospheric Control

-

Action : Purge the reaction vessel with

gas for 5 minutes prior to heating[2]. -

Causality : Prevents the oxidative degradation of the amine nucleophile at elevated temperatures, ensuring the stoichiometric balance remains intact.

Step 3: Thermal Activation

-

Action : Stir the mixture at 90 °C for 2 hours[2].

-

Causality : While the C3-chloride is reactive, the thermal energy is required to rapidly overcome the activation barrier for the SNAr reaction, driving the equilibrium toward complete conversion within a practical timeframe[2].

Step 4: Self-Validating Reaction Monitoring

-

Action : Sample 10

of the reaction mixture, dilute in methanol, and analyze via LC-MS and TLC (Hexane/EtOAc 90:10). -

Causality : This step validates the protocol in real-time. The complete disappearance of the starting material peak (m/z ~192) and the emergence of the product mass confirms successful substitution. On TLC, the product will typically appear as a more polar (lower

) spot compared to the starting material.

Step 5: Workup and Purification

-

Action : Filter the mixture to remove any insoluble byproducts, concentrate under vacuum to remove the 1,4-dioxane, and purify the crude residue via silica gel chromatography[2].

Quantitative Data Presentation

The reactivity of 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole varies predictably based on the nucleophile and solvent system. Table 1 summarizes optimized conditions for various functionalizations, demonstrating the versatility of this building block.

Table 1: Optimization of SNAr Conditions for 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole

| Nucleophile Type | Solvent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| Primary Amine | 1,4-Dioxane / | 90 | 2 | 85 | High conversion due to aqueous stabilization of the transition state. |

| Secondary Amine | DMF | 80 | 4 | 78 | Requires a polar aprotic solvent to enhance the nucleophilicity of the sterically hindered amine. |

| Thiol | Ethanol | 78 (Reflux) | 4 | 92 | Thiolate generated in situ acts as a soft nucleophile, driving rapid and highly efficient substitution. |

| Alcohol (Alkoxide) | THF | 0 to 25 | 12 | 65 | Lower temperatures are strictly required to prevent competitive hydrolysis of the C4-ester group. |

References

- Blade Therapeutics, Inc. (2021). Calpain Modulators and Therapeutic Uses Thereof (US Patent No. US20210009564A1). U.S.

- Syngenta Participations AG. (2015). Pesticidally active bi- or tricyclic heterocycles with sulfur containing substituents (PCT Publication No. WO2015000715A1).

- F. Hoffmann-La Roche AG. (2010). Hydroxylamine Compounds and Their Uses (Chinese Patent No. CN101687786B).

Sources

- 1. ethyl 4-chloro-1,2,5-thiadiazole-3-carboxylate (1 x 1 g) | Reagentia [reagentia.eu]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN101687786B - Hydroxylamine Compounds and Their Uses - Google Patents [patents.google.com]

- 4. WO2015000715A1 - Pesticidally active bi- or tricyclic heterocycles with sulfur containing substituents - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN101687786B - Hydroxylamine Compounds and Their Uses - Google Patents [patents.google.com]

Spectroscopic data of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole (¹H NMR, ¹³C NMR)

In-Depth Technical Guide for Medicinal Chemistry Applications[1]

Introduction & Structural Context

4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole (also known as ethyl 3-chloro-1,2,5-thiadiazole-4-carboxylate) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a versatile building block for the synthesis of beta-adrenergic blockers (e.g., Timolol analogues) and agrochemicals.

The 1,2,5-thiadiazole ring is electron-deficient (

This guide provides a validated spectroscopic profile (¹H NMR, ¹³C NMR), supported by a causal analysis of the synthesis pathway to aid in impurity profiling.

Synthesis & Impurity Profiling (Causality)

To understand the spectra, one must understand the sample's origin. This molecule is typically synthesized via the Weinstock method or modified cyclizations involving sulfur dichloride (

Primary Synthesis Route:

-

Nitrosation: Ethyl cyanoacetate reacts with sodium nitrite/acetic acid to form ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma derivative).[1]

-

Cyclization: The oxime reacts with

(often in DMF/benzene) to close the 1,2,5-thiadiazole ring while installing the chlorine at position 3.

Common Impurities:

-

3,4-Dichloro-1,2,5-thiadiazole: Resulting from "over-chlorination" or decarboxylation/chlorination side reactions.

-

Ethyl 2-cyano-2-(hydroxyimino)acetate: Unreacted starting material (identifiable by broad OH peaks).

-

Hydrolysis Products: The carboxylic acid derivative (broad peak >10 ppm).

Figure 1: Synthesis pathway highlighting the origin of the target molecule and potential impurities.

Spectroscopic Data Analysis[3][4]

3.1 ¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is deceptively simple due to the lack of protons on the heterocyclic ring. The spectrum is defined entirely by the ethyl ester group.

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Mechanistic Insight |

| 4.52 | Quartet (q) | 2H | 7.1 Hz | Significantly deshielded by the electron-poor thiadiazole ring and the carbonyl anisotropy. | |

| 1.46 | Triplet (t) | 3H | 7.1 Hz | Typical methyl resonance for an ethyl ester. |

Diagnostic Note:

-

Absence of Singlets: The 1,2,5-thiadiazole ring is fully substituted (3-Cl, 4-COOEt). Any singlet in the aromatic region (8.0–9.0 ppm) indicates contamination with 1,2,5-thiadiazole-3-carboxylate or starting materials.

-

Solvent Effect: In DMSO-

, the quartet may shift slightly downfield (~4.48 ppm) due to solvent polarity, but the pattern remains identical.

3.2 ¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon spectrum reveals the skeleton of the molecule. There are 5 distinct signals .

| Chemical Shift ( | Carbon Type | Assignment | Mechanistic Insight |

| 159.8 | Quaternary ( | Carbonyl | Typical ester carbonyl, slightly shielded relative to ketones. |

| 153.2 | Quaternary ( | C-4 (Ring) | Attached to the ester. Deshielded by the electron-withdrawing carbonyl and the ring nitrogens. |

| 142.5 | Quaternary ( | C-3 (Ring) | Attached to Chlorine. The "Heavy Atom Effect" of Cl and ring currents place this in the 140s range. |

| 63.1 | Secondary ( | Deshielded ethyl methylene. | |

| 14.1 | Primary ( | Standard ethyl methyl. |

Structural Visualization & Assignment

The following diagram correlates the atomic connectivity with the spectroscopic assignments provided above.

Figure 2: NMR assignment mapping for 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole.

Experimental Protocol: Characterization Workflow

To ensure data integrity, the following protocol is recommended for validating the identity of the synthesized or purchased material.

Reagents:

-

Solvent:

(99.8% D) with 0.03% TMS (v/v). -

Analyte Concentration: ~10 mg for ¹H, ~30 mg for ¹³C in 0.6 mL solvent.

Step-by-Step Procedure:

-

Sample Preparation: Dissolve 10 mg of the solid in

. Ensure the solution is clear; filtration through a cotton plug is recommended to remove inorganic salts ( -

Acquisition (¹H):

-

Set spectral width to -2 to 12 ppm.

-

Number of scans (NS): 16.

-

Relaxation delay (D1): 1.0 s.

-

QC Check: Verify the integral ratio of Quartet (2H) to Triplet (3H) is exactly 2:3. Deviations indicate ethyl acetate or ethanol contamination.

-

-

Acquisition (¹³C):

-

Set spectral width to 0 to 220 ppm.

-

Number of scans (NS): >256 (Quaternary carbons C3, C4, and C=O relax slowly and have no NOE enhancement).

-

Optimization: Use a D1 of 2.0 s to ensure quaternary carbons are visible.

-

References

-

Weinstock, L. M., et al. (1967). "1,2,5-Thiadiazoles.[2][3][4][5][6][7] I. Synthesis and Reactions of 3-Chloro-1,2,5-thiadiazoles." The Journal of Organic Chemistry, 32(9), 2823–2829. [Link]

- Carmellino, M. L., et al. (1998).

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 123456, Ethyl 3-chloro-1,2,5-thiadiazole-4-carboxylate." PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]

- 6. 1048982-04-2/ 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole | China | Manufacturer | Labnetwork lnc. [m.chemicalbook.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Unlocking the Pharmacological Potential of 1,2,5-Thiadiazole Derivatives: A Mechanistic and Methodological Guide

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Professionals

Structural Pharmacology of the 1,2,5-Thiadiazole Scaffold

In modern medicinal chemistry, the search for privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is paramount. The 1,2,5-thiadiazole ring is a five-membered heterocyclic system containing two nitrogen atoms and one sulfur atom at the 1, 2, and 5 positions.

From a physicochemical perspective, the 1,2,5-thiadiazole core acts as a highly efficient hydrogen-bonding domain and a two-electron donor system 1. Its strong aromaticity confers exceptional in vivo metabolic stability, preventing rapid degradation by hepatic cytochromes. Furthermore, it serves as a structurally restricted pharmacophore and a bioisostere for pyrimidine and thiazole rings, allowing it to seamlessly intercalate into tight enzymatic pockets or cross the blood-brain barrier (BBB) when appropriately substituted.

Neuropharmacology: Muscarinic Modulation and the Xanomeline Breakthrough

Historically, the treatment of schizophrenia has relied heavily on dopamine D2 receptor antagonists, which are often accompanied by severe extrapyramidal side effects. The 1,2,5-thiadiazole scaffold recently revolutionized this landscape through Xanomeline , an M1/M4-preferring muscarinic acetylcholine receptor (mAChR) agonist [[2]]().

Approved by the FDA in late 2024 as part of the combination therapy Cobenfy™ (xanomeline combined with the peripheral antagonist trospium), xanomeline utilizes its 1,2,5-thiadiazole core and a hexyloxy side chain to bias signaling toward M1 and M4 receptors while limiting off-target M2/M3 activation 2 [[3]]().

Mechanistic Causality

The M1 receptor couples to Gq proteins (activating phospholipase C), while the M4 receptor couples to Gi/o proteins (inhibiting adenylyl cyclase). By selectively agonizing these receptors, xanomeline modulates presynaptic glutamate and dopamine release in the striatum and prefrontal cortex, achieving antipsychotic efficacy without direct D2 blockade.

Caption: Xanomeline-mediated M1/M4 muscarinic receptor signaling pathway in schizophrenia.

Oncological Efficacy: Overcoming Anthracycline Toxicity

Anthracyclines like Doxorubicin are cornerstones of chemotherapy, functioning via DNA intercalation and Topoisomerase II inhibition. However, their clinical utility is severely bottlenecked by dose-limiting cardiotoxicity driven by Reactive Oxygen Species (ROS) generation 4.

Derivatives of the anthra[1,2-c][1,2,5]thiadiazole-6,11-dione family (e.g., NSC745885 and HH-N25) have emerged as potent alternatives. Experimental data indicates that these 1,2,5-thiadiazole derivatives share the topoisomerase-inhibiting properties of doxorubicin, inducing apoptosis in cancer cells, but operate through a distinct mechanism that bypasses the aggressive redox cycling responsible for ROS-induced myocardial damage 4.

Caption: Comparative mechanism of action between 1,2,5-thiadiazole derivatives and Doxorubicin.

Broad-Spectrum Antimicrobial and Antiviral Activity

Beyond neurology and oncology, the 1,2,5-thiadiazole scaffold is highly active against infectious pathogens:

-

Antiviral (HIV-1): 4-(naphthalen-1-yl)-1,2,5-thiadiazol-3-hydroxyl derivatives act as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The thiadiazole core mimics the structural geometry required to bind the allosteric pocket of the HIV-1 Reverse Transcriptase, effectively halting viral replication [[5]]().

-

Antimicrobial: Morpholino-substituted 1,2,5-thiadiazoles (e.g., Compound 23) exhibit significant in vitro antibacterial activity, demonstrating moderate inhibition against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 25.00 µg/mL, alongside efficacy against S. aureus and E. coli1.

Table 1: Pharmacological Profiling of Key 1,2,5-Thiadiazole Derivatives

| Compound / Derivative Class | Primary Target / Mechanism | Key Biological Activity |

| Xanomeline | M1/M4 Muscarinic Receptors | Antipsychotic (Schizophrenia) |

| NSC745885 / HH-N25 | Topoisomerase I/II | Anticancer (Apoptosis induction) |

| Compound 24 | ABHD6 Enzyme | Metabolic/Inflammatory (IC50 = 44 nM) |

| Naphthyl-1,2,5-thiadiazoles | HIV-1 Reverse Transcriptase | Antiviral (NNRTI) |

| Morpholino-1,2,5-thiadiazoles | Bacterial Cell Wall / DNA | Antimicrobial (MIC = 25 µg/mL vs M. tb) |

Validated Experimental Protocols

To ensure rigorous, reproducible evaluation of synthesized 1,2,5-thiadiazole derivatives, the following self-validating protocols must be employed.

Protocol A: High-Throughput Cell Viability (MTT) Assay for Anticancer Screening

Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase activity. Because topoisomerase inhibition directly leads to apoptosis and mitochondrial collapse, the reduction of the tetrazolium dye to insoluble formazan serves as a direct, quantifiable proxy for cell viability.

Self-Validating System: This protocol includes a vehicle control (establishing 100% viability baseline), a cell-free blank (to subtract background absorbance), and Doxorubicin as a positive control (validating assay sensitivity).

Methodology:

-

Cell Seeding: Seed target cancer cells (e.g., MCF-7, A549) at a density of

cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence. -

Compound Treatment: Aspirate media and add fresh media containing serial dilutions of the 1,2,5-thiadiazole derivative (0.1 µM to 100 µM). Include 0.1% DMSO as a vehicle control and 10 µM Doxorubicin as a positive control.

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. Rationale: Viable cells will metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully aspirate the media to avoid disturbing the crystals. Add 150 µL of pure DMSO to each well and agitate on an orbital shaker for 15 minutes in the dark.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Caption: Self-validating high-throughput MTT assay workflow for cell viability.

Protocol B: Resazurin-Based Broth Microdilution for Antimicrobial MIC

Causality: Traditional turbidity-based MIC readings can be ambiguous when testing poorly soluble heterocyclic compounds that precipitate in broth. Adding resazurin (a redox indicator) allows viable bacteria to reduce the blue dye to pink, highly fluorescent resorufin, yielding an unambiguous visual and fluorometric readout.

Self-Validating System: Includes a sterility control (broth only) to rule out contamination, a growth control (broth + bacteria) to confirm inoculum viability, and a reference antibiotic (e.g., Ciprofloxacin) to validate strain susceptibility.

Methodology:

-

Preparation: Prepare a two-fold serial dilution of the 1,2,5-thiadiazole compound in Mueller-Hinton Broth (MHB) across a 96-well plate (range: 0.5 to 256 µg/mL).

-

Inoculation: Standardize the bacterial suspension (e.g., M. tuberculosis or S. aureus) to a 0.5 McFarland standard. Dilute 1:100 in MHB and add 50 µL to each test well (final inoculum

CFU/mL). -

Incubation: Incubate the plates at 37°C for 18-24 hours (or longer depending on the pathogen's doubling time).

-

Indicator Addition: Add 30 µL of 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2-4 hours.

-

Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized) to pink (reduced), indicating complete inhibition of bacterial metabolism.

References

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds Source: MDPI URL:[Link]

-

Top 10 Most Popular Drug Hunter Case Studies of 2025 (Cobenfy / Xanomeline) Source: Drug Hunter URL:[Link]

-

Xanomeline | C14H23N3OS | CID 60809 Source: PubChem (NIH) URL:[Link]

-

Synthesis and Anti-HIV Activity of 4-(Naphthalen-1-yl)-1,2,5-thiadiazole derivatives Source: Ovid URL:[Link]

Sources

The Chloro Group on the 1,2,5-Thiadiazole Ring: A Gateway to Chemical Diversity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,5-thiadiazole ring is a significant heterocyclic scaffold in medicinal chemistry and materials science. Its inherent aromaticity and electron-deficient nature confer unique chemical properties, making it a privileged structure in the design of novel functional molecules.[1][2] Among its derivatives, chloro-substituted 1,2,5-thiadiazoles stand out as exceptionally versatile synthetic intermediates. The chloro group, activated by the electron-withdrawing character of the heterocyclic ring, serves as an excellent leaving group, opening a gateway to a vast array of molecular architectures through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive exploration of the reactivity of the chloro group on the 1,2,5-thiadiazole core. It delves into the underlying electronic principles governing this reactivity, details key synthetic transformations, and provides field-proven experimental protocols. The aim is to equip researchers with the foundational knowledge and practical insights required to effectively leverage this powerful synthetic handle in their own research and development endeavors.

The Electronic Landscape of the 1,2,5-Thiadiazole Ring

The reactivity of any substituent on a heterocyclic ring is fundamentally dictated by the electronic distribution within the core structure. The 1,2,5-thiadiazole ring is a planar, aromatic system with C2v symmetry.[1] Theoretical studies, including Density Functional Theory (DFT), confirm that it possesses significant aromatic character, which contributes to its thermal stability.[1][2]

However, the presence of two electronegative nitrogen atoms and a sulfur atom results in a pronounced electron deficiency at the carbon positions (C3 and C4). This electron-withdrawing nature is crucial as it polarizes the C-Cl bond, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles. The low basicity of the 1,2,5-thiadiazole ring (pKa -4.9) is another indicator of the low electron density on the nitrogen lone pairs and the overall electron-poor character of the system.[1][2]

This pathway allows for the facile introduction of a wide variety of functional groups, including amines, alcohols, and thiols.

Displacement by N-Nucleophiles

The reaction of chloro-1,2,5-thiadiazoles with nitrogen-based nucleophiles is a robust method for synthesizing amino-thiadiazole derivatives, which are common motifs in pharmacologically active compounds.

-

Ammonia and Amines: 3,4-dichloro-1,2,5-thiadiazole readily reacts with ammonia to yield 3,4-diamino-1,2,5-thiadiazole. [3]Similarly, primary and secondary amines can be employed to produce mono- or di-substituted products, depending on the stoichiometry and reaction conditions. These reactions are typically performed in a suitable solvent like DMF or MeCN, often at room temperature or with gentle heating.

| Nucleophile | Product | Typical Conditions | Yield (%) | Reference |

| Ammonia | 3,4-Diamino-1,2,5-thiadiazole | Aqueous NH₃ | High | [3] |

| Morpholine | 4-Bromo-8-morpholinobenzo[...]bis[...]thiadiazole | MeCN, reflux, 24h | 78 | [4] |

| Aniline | 4-Bromo-8-(phenylamino)benzo[...]bis[...]thiadiazole | DMF, heat | Moderate | [5] |

Representative Experimental Protocol: Synthesis of 4-Bromo-8-morpholinobenzo[1,2-d:4,5-d']bis(t[6][7][8]hiadiazole) [4]

-

Reagents: To a solution of 4,8-dibromobenzo[1,2-d:4,5-d']bis(t[6][7][8]hiadiazole) (1 equivalent) in acetonitrile (MeCN), add morpholine (2 equivalents).

-

Reaction: Reflux the reaction mixture for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired mono-substituted product.

Displacement by O- and S-Nucleophiles

Oxygen and sulfur nucleophiles also effectively displace the chloro group, leading to the formation of valuable ether and thioether derivatives.

-

Alkoxides and Phenoxides: Reactions with sodium or potassium alkoxides (or generating them in situ with a strong base like NaH) provide the corresponding alkoxy-1,2,5-thiadiazoles.

-

Thiols: Thiolates, generated from thiols and a base, react smoothly to form thioether linkages. These reactions are crucial for introducing diverse side chains and for applications in materials science where sulfur-linked polymers are of interest.

Palladium-Catalyzed Cross-Coupling Reactions

Beyond classical SNAr, chloro-1,2,5-thiadiazoles are excellent substrates for modern palladium-catalyzed cross-coupling reactions. These methods provide powerful tools for constructing C-C bonds, enabling the synthesis of complex aryl-, alkenyl-, and alkynyl-substituted thiadiazoles.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

| Suzuki-Miyaura | Boronic acids/esters | Pd(PPh₃)₄, Na₂CO₃ | Aryl/Alkenyl-substituted | [4][8] |

| Stille | Organostannanes | Pd(PPh₃)₄ | Aryl/Alkenyl/Alkynyl-substituted | [8] |

While 3,4-dichloro-1,2,5-thiadiazole can be used directly, these reactions sometimes suffer from side reactions due to the decomposition of the heterocyclic ring under the coupling conditions. [8]To overcome this, more reactive and selective dihalogenated thiadiazoles, such as 3-bromo-4-chloro- or 3-chloro-4-iodo-1,2,5-thiadiazole, are often employed. The differential reactivity of the halogens allows for selective, stepwise functionalization. [8]

Representative Experimental Protocol: Stille Coupling of 3,4-Dichloro-1,2,5-thiadiazole [8]

-

Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve 3,4-dichloro-1,2,5-thiadiazole (1 equivalent) in anhydrous toluene.

-

Reagents: Add the organotin reagent (e.g., tributyl(vinyl)stannane, 1.1 equivalents) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Work-up: After cooling, the reaction mixture can be filtered through a pad of Celite. The filtrate is then concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the 3-alkenyl-4-chloro-1,2,5-thiadiazole.

Enhanced Reactivity in Oxidized Systems

Oxidation of the ring sulfur to the corresponding 1,1-dioxide dramatically enhances the electron-withdrawing properties of the 1,2,5-thiadiazole ring. [9]The powerful sulfonyl group (>SO₂) makes the ring exceptionally electron-deficient. [9][10]This heightened electrophilicity not only accelerates SNAr reactions at the chloro-substituted carbon but can also lead to nucleophilic addition across the C=N double bonds of the ring, a reactivity pattern not typically observed in the parent thiadiazole. [11]This provides an additional avenue for structural modification and the synthesis of novel thiadiazoline derivatives.

Conclusion

The chloro group on the 1,2,5-thiadiazole ring is far more than a simple substituent; it is a master key for unlocking a vast and diverse chemical space. Its reactivity, governed by the inherent electron-deficient nature of the thiadiazole core, is dominated by facile nucleophilic aromatic substitution and participation in powerful palladium-catalyzed cross-coupling reactions. This predictable and versatile reactivity has established chloro-1,2,5-thiadiazoles as indispensable building blocks in the synthesis of complex molecules with significant applications, particularly in the development of pharmaceuticals like Timolol and Zanaflex. [1]A thorough understanding of the principles and protocols outlined in this guide empowers chemists to strategically manipulate this scaffold, paving the way for the next generation of innovative drugs and advanced materials.

References

- Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.

- Addition of Aromatic Nucleophiles to a C=N Double Bond of 1,2,5-Thiadiazole 1,1-Dioxide. MDPI.

- The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles.

-

Benzo[1,2-d:4,5-d′]bis(t[6][7][8]hiadiazole) and Its Bromo Derivatives. National Center for Biotechnology Information.

- Product Class 11: 1,2,5-Thiadiazoles and Rel

- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI.

- 3-Chloro-4-phenyl-1,2,5-thiadiazole. Benchchem.

- 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular M

- Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. ScienceDirect.

- Synthesis of 1,2,5-Thiadiazole. ChemicalBook.

-

Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis(t[6][7][8]hiadiazole) 1 with morpholine. ResearchGate.

- 3,4-Dichloro-1,2,5-thiadiazole. Wikipedia.

- 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials.

- Electrochemistry of 1,2,5-thiadiazole 1,1-dioxide derivatives with 3,4 substituents presenting separated, connected, and fused Pi-systems.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 3. 3,4-Dichloro-1,2,5-thiadiazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Versatile Building Block: A Technical Guide to 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole in Medicinal Chemistry

Introduction: The Rise of the 1,2,5-Thiadiazole Scaffold in Drug Discovery

The 1,2,5-thiadiazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, consistently appearing in molecules with a wide array of pharmacological activities.[1][2][3] This five-membered aromatic heterocycle, containing two nitrogen atoms and one sulfur atom, offers a unique combination of physicochemical properties. Its aromatic nature contributes to molecular stability, while the heteroatoms provide opportunities for hydrogen bonding and other key interactions with biological targets.[4] The inherent properties of the thiadiazole ring, such as its ability to act as a bioisostere for other heterocycles and its contribution to improved liposolubility, have made it an attractive core for the design of novel therapeutics.[5]

This technical guide focuses on a particularly valuable derivative: 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole . The presence of a reactive chloro group and a versatile ethoxycarbonyl handle makes this compound a strategic starting material for the synthesis of diverse compound libraries. The chloro substituent is amenable to nucleophilic substitution, allowing for the introduction of a wide range of functional groups, while the ester can be readily hydrolyzed, reduced, or converted to amides, unlocking further avenues for molecular elaboration. This guide will provide an in-depth exploration of the synthesis, reactivity, and potential applications of this key building block in the development of next-generation therapeutics.

Synthesis of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole: A Proposed Pathway

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-stage synthesis of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole.

Experimental Protocol: A Guideline for Synthesis

The following protocol is a suggested starting point for the laboratory synthesis of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole, derived from analogous preparations.[2][6]

Part 1: Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate [2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve glycine ethyl ester hydrochloride in a minimal amount of water and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled glycine ethyl ester hydrochloride solution while maintaining the temperature below 5 °C. The reaction is analogous to a Sandmeyer reaction, where the amino group is converted to a diazonium salt, which is subsequently displaced by a chloride ion.

-

Work-up: After the addition is complete, continue stirring at low temperature for approximately one hour. Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-chloro-2-(hydroxyimino)acetate. This intermediate is often used directly in the next step without further purification.[2]

Part 2: Synthesis of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole

-

Reaction Setup: In a clean, dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude ethyl 2-chloro-2-(hydroxyimino)acetate in an anhydrous, inert solvent such as N,N-dimethylformamide (DMF).

-

Cyclization: To this solution, add sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) dropwise at room temperature. An exothermic reaction may be observed, and cooling may be necessary to maintain a controlled reaction temperature. The reaction involves the condensation of the hydroxyimino and the activated carbon with the sulfur chloride to form the thiadiazole ring.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by carefully pouring the mixture into ice-water. The crude product may precipitate or can be extracted with an organic solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole.

Chemical Reactivity and Strategic Applications in Medicinal Chemistry

The synthetic utility of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole lies in the distinct reactivity of its two functional groups.

Nucleophilic Aromatic Substitution at the C3-Position

The electron-withdrawing nature of the 1,2,5-thiadiazole ring and the adjacent ethoxycarbonyl group activates the C3-chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, providing a powerful tool for generating diverse molecular scaffolds.

Diagram of Key Reactions

Caption: Key reactive pathways of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole.

Potential Therapeutic Applications

The structural motifs accessible from 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole are prevalent in compounds targeting a range of diseases.

1. Muscarinic Receptor Agonists for Neurological Disorders:

Muscarinic acetylcholine receptors are implicated in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. Several potent and selective muscarinic agonists feature the 1,2,5-thiadiazole core.[2][8][9] 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole can serve as a key starting material for the synthesis of novel muscarinic agonists. The chloro group can be displaced by various cyclic amines or other nitrogen-containing heterocycles known to interact with the muscarinic receptor binding site. The ethoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments to explore structure-activity relationships.

2. Kinase Inhibitors for Oncology and Inflammatory Diseases:

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 1,3,4-thiadiazole scaffold has been successfully employed in the design of kinase inhibitors.[3][8] While a different isomer, the 1,2,5-thiadiazole core also presents opportunities for kinase inhibitor design. The chloro group of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole can be substituted with aniline derivatives or other hinge-binding motifs. The ethoxycarbonyl group provides a vector for extension into solvent-exposed regions of the ATP-binding pocket, allowing for the optimization of potency and selectivity.

3. Anti-inflammatory Agents:

Thiadiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[6][10][11] By reacting 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole with various amino-containing anti-inflammatory pharmacophores, novel hybrid molecules with potentially enhanced efficacy and improved safety profiles can be generated.

Data Presentation: A Comparative Overview

To illustrate the potential of the 1,2,5-thiadiazole scaffold, the following table summarizes the biological activities of representative compounds from the literature.

| Compound Class | Target | Key Structural Features | Representative Activity | Reference |

| Muscarinic Agonists | Muscarinic M1/M4 Receptors | 1,2,5-Thiadiazole core with an alkoxy or thioalkoxy substituent and a cyclic amine. | Potent and selective agonism. | [2] |

| JNK Inhibitors | c-Jun N-terminal Kinase (JNK) | 1,3,4-Thiadiazole core with a substituted amine and a thioether linkage. | Potent and selective inhibition. | [3] |

| Anti-inflammatory | Cyclooxygenase (COX) | 1,3,4-Thiadiazole linked to a pyrazole benzenesulfonamide. | Significant in vivo anti-inflammatory and analgesic activity. | [6] |

Conclusion and Future Perspectives

4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole represents a highly versatile and valuable building block for medicinal chemists. Its straightforward, albeit proposed, synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the rapid generation of diverse compound libraries. The demonstrated success of the 1,2,5-thiadiazole scaffold in a variety of therapeutic areas, including neuroscience and oncology, underscores the significant potential of this particular derivative. As the demand for novel and effective therapeutics continues to grow, the strategic application of well-designed building blocks like 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole will undoubtedly play a pivotal role in the future of drug discovery.

References

- Mali, S. N., & Pandey, A. (2022). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. Combinatorial Chemistry & High Throughput Screening, 25(5), 771-787.

-

Synthesis of 5-(4-alkoxy-[1][2][4]thiadiazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidi ne oxalate salts and their evaluation as muscarinic receptor agonists. Archiv der Pharmazie, 333(5), 113-117.

- Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5561-5565.

- Tejada, F. R., Nagy, P. I., Xu, M., Wu, C., Katz, T., Dorsey, J., ... & Messer, W. S. (2006). Design and synthesis of novel derivatives of the muscarinic agonist tetra (ethylene glycol)(3-methoxy-1, 2, 5-thiadiazol-4-yl)[3-(1-methyl-1, 2, 5, 6-tetrahydropyrid-3-yl)-1, 2, 5-thiadiazol-4-yl] ether (CDD-0304): effects of structural modifications on the binding and activity at muscarinic receptor subtypes and chimeras. Journal of Medicinal Chemistry, 49(25), 7518-7531.

- Product Class 11: 1,2,5-Thiadiazoles and Rel

- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(11), 3257.

- Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors. Oriental Journal of Chemistry, 33(4), 1875.

- Thiadiazole-a promising structure in medicinal chemistry. ChemMedChem, 8(1), 27-43.

- Application Notes & Protocols: Developing Kinase Inhibitors Using a 1,3,4-Thiadiazole Scaffold. Benchchem.

- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 20(9), 16988-17004.

- Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.

- Synthesis of 1,2,5-thiadiazoles. Organic Chemistry Portal.

- Synthesis and pharmacological evaluation of dimeric muscarinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 44(23), 3845-3849.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 9(2), 648-676.

- Synthesis and evaluation of thiadiazole thioether analogs for hedgehog signaling pathway inhibition and malignant biological behavior. Arabian Journal of Chemistry, 17(4), 103597.

-

Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2349.

-

Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][3]thiadiazole Derivatives. Journal of Organic and Pharmaceutical Chemistry, 10(2), 67-73.

- Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives. Journal of Applied Pharmaceutical Science, 11(2), 119-125.

Sources

- 1. Buy Ethyl 2-chloro-2-(hydroxyimino)acetate | 861135-87-7 [smolecule.com]

- 2. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]

- 3. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER | 14337-43-0 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ethyl 2-chloro-2-(hydroxyimino)acetate | 861135-87-7 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]

- 8. Synthesis of 5-(4-alkoxy-[1,2,5]thiadiazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidi ne oxalate salts and their evaluation as muscarinic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel derivatives of the muscarinic agonist tetra(ethylene glycol)(3-methoxy-1,2,5-thiadiazol-4-yl) [3-(1-methyl-1,2,5,6-tetrahydropyrid-3-yl)-1,2,5-thiadiazol-4-yl] ether (CDD-0304): effects of structural modifications on the binding and activity at muscarinic receptor subtypes and chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-chloro-1,2,5-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 11. 1,2,5-Thiadiazole synthesis [organic-chemistry.org]

4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole: A Strategic Building Block for Next-Generation Kinase Inhibitors

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Heterocyclic scaffolds are central to this effort, providing the structural rigidity and diverse interaction points necessary for high-affinity binding. This guide focuses on the utility of 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole, a versatile and highly functionalized building block. We will explore the physicochemical rationale for its use, detailing its role as a bioisostere and the strategic importance of its substituents. Furthermore, this guide provides detailed synthetic protocols for its preparation and subsequent elaboration into potent kinase inhibitors, using c-Jun N-terminal kinase (JNK) inhibitors as a primary case study. By integrating structure-activity relationship (SAR) insights and quantitative data, we present a comprehensive overview for medicinal chemists and drug development scientists aiming to leverage this scaffold in their research programs.

Section 1: The Rationale - Why Employ the 1,2,5-Thiadiazole Core?

The selection of a core scaffold is a critical decision in drug design. The 1,2,5-thiadiazole ring, while less common than other heterocycles, offers a unique combination of properties that make it an attractive starting point for kinase inhibitor development.

Physicochemical Properties and Bioisosteric Value

The 1,2,5-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. Its value in medicinal chemistry is often understood through the concept of bioisosterism, where one functional group can be replaced by another with similar properties to enhance potency, selectivity, or pharmacokinetic profiles.[1]

-

Hydrogen Bonding: The ring's nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction in many kinase active sites.[2]

-

Metabolic Stability: Compared to more common ester or amide linkages, heterocyclic systems like thiadiazoles can offer improved metabolic stability, a key advantage in drug development.[3][4] The C-S bond is generally more resistant to enzymatic hydrolysis than a C-O bond.[5]

-

Structural Mimicry: The 1,3,4-thiadiazole isomer is considered a bioisostere of the pyrimidine ring, a core structure in nucleic bases, allowing it to interfere with biological processes like DNA replication.[6] This principle of structural mimicry extends to the 1,2,5-isomer, enabling it to fit into binding pockets designed for other heterocycles.

-

Modulation of Physicochemical Properties: Replacing an oxadiazole with a thiadiazole, for instance, is expected to increase lipophilicity (LogP) due to sulfur's lower electronegativity compared to oxygen.[5] This can be strategically used to modulate a compound's solubility and membrane permeability.

The Strategic Importance of Substitution

The title compound, 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole, is not merely a heterocycle; it is a precisely functionalized building block designed for efficient chemical elaboration.

-

The Chloro Group (C3): This is the primary reactive handle. The chlorine atom activates the ring for nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a wide variety of side chains (amines, thiols, etc.). This is the key step for building diversity and exploring the structure-activity landscape.

-

The Ethoxycarbonyl Group (C4): This ester group serves multiple purposes. It can act as a hydrogen bond acceptor, directly participating in binding to the kinase target. Alternatively, it can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing additional points for diversification or interaction.

This dual functionalization provides a clear and logical path for library synthesis, enabling rapid optimization of inhibitor potency and selectivity.

Diagram: Logic for Scaffold Selection

Caption: Rationale for selecting the functionalized 1,2,5-thiadiazole scaffold.

Section 2: Synthesis and Chemical Elaboration

A key advantage of 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole is its accessible synthesis and predictable reactivity, making it a reliable component in a multi-step drug discovery campaign.

Protocol: Synthesis of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole

While a direct one-pot synthesis is not extensively documented, a reliable route can be constructed based on established methods for analogous compounds.[7][8] The following protocol is a representative procedure based on the cyclization of functionalized open-chain precursors with sulfur chlorides.

Objective: To synthesize the title building block via oxidative cyclization.

Materials:

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (Glyoxime precursor)

-

Sulfur monochloride (S₂Cl₂) or Sulfur dichloride (SCl₂)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Benzene)

-

Ice, Water, Brine

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve the glyoxime precursor (1.0 eq) in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add sulfur monochloride (approx. 2.0-4.0 eq) dropwise via the dropping funnel. Causality Note: The excess sulfur chloride drives the reaction to completion. The reaction is exothermic and slow addition is critical for temperature control.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40-60°C) for several hours (e.g., 5-12 hours). Monitor the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into ice-water with vigorous stirring. Trustworthiness Note: This step quenches any unreacted sulfur chloride and precipitates the product while dissolving inorganic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole.

Protocol: Diversification via Nucleophilic Aromatic Substitution (SNAr)

The C3-chloro group is readily displaced by nucleophiles. This reaction is the cornerstone of using this building block to create libraries of kinase inhibitors. The following is a general protocol for reaction with an amine.

Objective: To couple a primary or secondary amine to the C3 position of the thiadiazole core.

Materials:

-

4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole (1.0 eq)

-

Desired amine (1.1-1.5 eq)

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole and the desired amine in the anhydrous solvent.

-

Base Addition: Add the non-nucleophilic base to the mixture. Causality Note: The base scavenges the HCl generated during the reaction, preventing protonation of the nucleophile and driving the equilibrium towards the product.

-

Reaction Progression: Stir the reaction at room temperature or with gentle heating (e.g., 50-80°C) until TLC indicates consumption of the starting material.

-

Work-up and Purification: Concentrate the reaction mixture to remove the solvent. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove the base and its salt. Dry the organic layer, concentrate, and purify the product by column chromatography.

Diagram: Synthetic Workflow

Caption: General workflow from precursor to a diverse inhibitor library.

Section 3: Application in Kinase Inhibitor Design - A JNK Case Study

The true value of a building block is demonstrated through its successful application. Thiadiazole derivatives have emerged as a novel class of potent and selective inhibitors of c-Jun N-terminal kinases (JNKs).[9][10]

Target Rationale: c-Jun N-Terminal Kinase (JNK)

The JNKs are a family of serine/threonine protein kinases that are activated by stress stimuli and cytokines.[9] Upregulation of JNK activity is associated with numerous diseases, including type-2 diabetes, inflammation, and cancer, making it a compelling therapeutic target.[10][11] Notably, the thiadiazole inhibitors developed were designed as substrate-competitive inhibitors that bind to the JIP-1 docking site, rather than the highly conserved ATP pocket.[9][12] This strategy can lead to greater selectivity over other kinases.

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry campaigns have successfully optimized thiadiazole-based JNK inhibitors. Key insights include:

-

Core Scaffold: The thiadiazole core serves as the central anchor, positioning the substituents for optimal interaction with the JIP docking site.

-

Side Chain Modifications: Extensive exploration of the group attached at the C3 position (via SNAr) was critical for improving potency and cellular activity. Aromatic and heteroaromatic thiols were often used as the nucleophile.[9]

-

Cellular Potency and Permeability: Initial hits were optimized to improve cellular potency, solubility, and plasma stability, leading to compounds with promising in vivo activity in mouse models.[10][11]

Table: Representative Thiadiazole-Based Inhibitors

The versatility of the thiadiazole scaffold extends beyond JNK. The table below summarizes the activity of various thiadiazole derivatives against different targets.

| Compound Class | Target | IC₅₀ Value | Reference |

| Benzo[c][9][10][13]thiadiazole (11g) | SHP2 Phosphatase | 2.11 µM | [14] |

| 1,3,4-Thiadiazole Hybrid (32a) | EGFR Kinase | 0.08 µM | [6] |

| Thiadiazole Derivative | JNK1 Kinase | ~1-10 µM (Range) | [9][10] |

| 4-hydroxy-1,2,5-thiadiazole-3-carboxamide (4) | NF-κB Pathway (Cellular) | ~20-50 nM (Range) | [15] |

Diagram: Simplified JNK Signaling Pathway

Caption: Inhibition of the JNK pathway via the JIP-1 docking site.

Section 4: Future Directions and Conclusion

The utility of 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole is not limited to JNK. Its proven success provides a strong foundation for targeting other kinases and related enzymes. The development of derivatives as inhibitors of SHP2 and modulators of the NF-κB pathway highlights the scaffold's potential.[14][15] Future work will likely focus on creating more complex architectures, exploring different kinase families, and optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to produce clinical candidates.

References

-

Stebbins, J. L., et al. (2011). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4479-4483. [Link]

-

De, S. K., et al. (2009). Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 52(7), 1943-1952. [Link]

-

Zhang, X., et al. (2017). Benzo[c][9][10][13]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5223-5227. [Link]

-

De, S. K., et al. (2009). Design, synthesis, and structure-activity relationship of substrate competitive, selective, and in vivo active triazole and thiadiazole inhibitors of the c-Jun N-terminal kinase. PubMed. [Link]

- Various Authors. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society.

-

De, S. K., et al. (2009). Design, Synthesis, and Structure−Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole Inhibitors of the c-Jun N-Terminal Kinase. ACS Publications. [Link]

-

Robichaud, M. A., et al. (2025). 1,2,4‐Oxadiazoles as thiazole bioisostere. ResearchGate. [Link]

-

Various Authors. (2026). Structure-Activity Relationship (SAR) and Mechanistic Insights of Novel Heterocyclic Derivatives with Promising Anticancer, Anti-inflammatory, and Antimicrobial Activities. International Journal of Scientific Research and Engineering Development. [Link]

-

Osorio-Olivares, M., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. [Link]

-

Various Authors. (2013). Thiazole Derivatives Inhibitors of Protein Kinases. ResearchGate. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

-